Cellular TEAD‑Reporter Potency: N‑Ethyl vs. N‑tert‑Butyl Analog
In a HEK293T TEAD‑luciferase reporter assay, the N‑ethyl compound (CAS 1327529‑26‑9) inhibited TEAD‑dependent transcription with an IC₅₀ of 18 nM, whereas the N‑tert‑butyl analog (CAS 1324189‑63‑0) showed an IC₅₀ of 85 nM under identical conditions [1]. The approximately 4.7‑fold potency advantage demonstrates that the small ethyl group provides a more favorable fit within the TEAD palmitoylation pocket compared to the sterically demanding tert‑butyl group.
| Evidence Dimension | TEAD‑luciferase reporter inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 18 nM |
| Comparator Or Baseline | N‑tert‑butyl analog (CAS 1324189‑63‑0): IC₅₀ = 85 nM |
| Quantified Difference | 4.7‑fold lower IC₅₀ (more potent) |
| Conditions | HEK293T cells, TEAD‑luciferase reporter, 24 h treatment |
Why This Matters
Procurement of the N‑ethyl compound ensures the potency benchmark required for TEAD‑dependent tumor models; the N‑tert‑butyl analog may require higher concentrations that compromise selectivity margins.
- [1] Konradi, A.W.; Lin, T.T.-L. Oxadiazole compounds and uses thereof. U.S. Patent 11,760,728 B2, issued Sep. 19, 2023. Table 1, compounds 160 and 161. View Source
